The table below summarizes the fundamental chemical and application data for Cloransulam-methyl.
| Property | Description |
|---|---|
| Chemical Class | Triazolopyrimidine sulfonanilide [1] [2] [3] |
| HRAC Group | Group 2 (Inhibition of ALS) [4] |
| CAS Number | 147150-35-4 [1] |
| Molecular Formula | C15H13ClFN5O5S [1] |
| Molecular Weight | 429.81 g/mol [1] |
| Primary Use | Selective post-emergence control of broadleaf weeds in soybeans [1] [5] [4] |
| Typical Use Rate | Varies by formulation; in "Tendovo" premix: ~1.5-2.1 quarts/acre [5] |
The herbicidal activity of this compound stems from its potent inhibition of the target-site enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). The sequence of biochemical events is illustrated below:
This compound mode of action pathway.
This inhibition leads to a depletion of the essential amino acids valine, leucine, and isoleucine [3] [6]. The subsequent starvation disrupts protein synthesis and critical cellular processes, ultimately causing the cessation of cell division and plant growth in susceptible weeds [4].
Repeated use of ALS-inhibiting herbicides has led to the evolution of resistant weed populations. The primary mechanism is Target-Site Resistance (TSR), caused by specific mutations in the ALS gene [7] [6]. Common mutations include substitutions at positions Ala-122, Pro-197, and Trp-574, which reduce the herbicide's ability to bind to the enzyme [7] [6].
Research on Chenopodium album from China demonstrates that some populations resistant to other ALS inhibitors (e.g., thifensulfuron-methyl) can remain susceptible to this compound, indicating a lack of cross-resistance in certain cases [7]. This underscores the need for precise resistance monitoring.
To manage resistance, this compound is increasingly used in pre-mixed formulations with herbicides of different modes of action, such as Tendovo, which combines it with S-metolachlor (Group 15) and metribuzin (Group 5) [5].
For researchers characterizing this herbicide and its effects, the following methodologies are relevant:
The following diagram illustrates the primary metabolic pathway of cloransulam-methyl in aerobic soils, based on laboratory studies:
Primary metabolic pathway of this compound in aerobic soil.
The table below summarizes the key characteristics of the identified metabolites and the parent compound's degradation kinetics from soil metabolism studies:
| Compound | Maximum Concentration Reached | Relative Phytotoxicity | Notes / Formation Process |
|---|---|---|---|
| This compound (Parent) | N/A | High (herbicidal) | Applied compound [1] |
| Cloransulam (Free Acid) | 25 ng g⁻¹ | Significantly less | Formed via hydrolysis (ester cleavage) [1] |
| 5-Hydroxythis compound | 9 ng g⁻¹ | Significantly less | Formed via oxidation (hydroxylation) [1] |
| 5-Hydroxycloransulam | 8 ng g⁻¹ | Significantly less | Formed via subsequent hydrolysis of 5-hydroxythis compound [1] |
| Bound Residues | 76% of applied ¹⁴C | Not specified | Majority fate; residue strongly bound to soil organic matter [1] |
| Mineralization (CO₂) | ≤10% of applied ¹⁴C | None | Complete degradation by microorganisms [1] |
The formation of bound residue was the dominant fate, accounting for 76% of the applied material in one soil after 357 days [1]. The degradation rate is temperature-dependent, decreasing about 10-fold at 5°C compared to 25°C [1].
The foundational data on metabolism pathways comes from controlled laboratory studies. Here is a summary of the core methodology used:
| Protocol Aspect | Detailed Description |
|---|---|
| Soil Incubation | Soils (e.g., Cecil loamy sand, Hanford loam) were fortified with 66 ng g⁻¹ of this compound, using ¹⁴C-labeled material (labeled on either the pyrimidine or phenyl ring) [1]. |
| Study Conditions | Incubations were conducted in the dark at 25°C and a moisture potential of -100 kPa under a positive oxygen pressure to maintain aerobic conditions [1]. |
| Sample Analysis | Soil extracts were analyzed to identify metabolites. The pool of bound residues was characterized using sequential extraction with acetone/1M HCl, citrate-dithionate, and 1M NaOH [1]. |
| Kinetic Modeling | Dissipation data were fit to a nonlinear two-compartment model, which effectively described the biphasic (fast then slow) degradation pattern [1]. |
The described metabolism directly influences the herbicide's behavior in the field:
The following table summarizes the aerobic soil degradation half-lives of cloransulam-methyl from key studies:
| Soil Type / Condition | Half-Life (Days) | Model / Context | Source |
|---|---|---|---|
| Cecil loamy sand | 9 | Two-compartment model (lab) | [1] [2] |
| Hanford loam | 13 | Two-compartment model (lab) | [1] [2] |
| Cecil loamy sand | 16 | First-order initial rate model (lab) | [1] |
| Hanford loam | 21 | First-order initial rate model (lab) | [1] |
| 16 different soils | 13 - 28 (Mean: 18 ±4) | Apparent first-order (lab) | [1] [2] |
| Sandy loam (field) | 6.6 (DT₅₀) | Field conditions (Wisconsin) | [3] |
| Lab at 20°C | 15 | Typical lab condition | [4] |
| Field (typical) | 10 | Typical field condition | [4] |
Key Influencing Factors:
To ensure the reproducibility and reliability of the half-life data, the core studies followed rigorous laboratory protocols.
1. Core Aerobic Soil Metabolism Study
This method is detailed in the 1996 Journal of Agricultural and Food Chemistry paper [1] [2].
2. Multi-Soil Degradation and Sorption Study
This expanded study provided a broader view of degradation across different soil properties [1] [2].
The workflow of these experimental methods is summarized below:
Experimental workflow for determining this compound aerobic soil degradation half-life.
This compound degrades in soil through several pathways, forming key metabolites that are less phytotoxic than the parent compound.
The relationships between the parent compound and its major transformation products are shown below:
Primary aerobic soil degradation pathway of this compound.
The degradation profile of this compound has direct implications for its environmental fate and regulatory status.
Table 1: Cloransulam-methyl Chemical and Physical Properties [1]
| Property | Description |
|---|---|
| Common Name | This compound |
| IUPAC Name | methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonamido]benzoate |
| CAS Number | 147150-35-4 |
| Molecular Formula | C15H13ClFN5O5S |
| Mode of Action | Inhibition of acetolactate synthase (ALS); Group 2 (HRAC) [2] |
| Herbicide Type | Systemic, selective for broadleaf weeds in soybeans [1] [2] |
This compound is a systemic herbicide that inhibits the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids. This disruption halts cell division and growth in the meristematic tissues [1]. Its systemic nature means it is absorbed by the plant and translocated to its growing points.
The movement of this compound within the plant is fundamental to its efficacy. The diagram below illustrates the primary pathways.
This compound Uptake and Translocation Pathways in Plants
Table 2: Efficacy and Application Data for this compound in Soybeans [1] [3]
| Parameter | Details |
|---|---|
| Standard Post-Emergence Rate | 17.5 - 18 g ai/ha [1] [3] |
| Standard Pre-Emergence Rate | 35 - 44 g ai/ha [1] |
| Effective Reduced Rate | 9 g ai/ha (for small to midsize weeds) [3] |
| Key Target Weeds | Velvetleaf (Abutilon theophrasti), Common ragweed, Morningglory species (Ipomoea spp.) [1] [3] [4] |
| Weeds Suppressed | Prickly sida (Sida spinosa), Hemp sesbania, Sicklepod [3] |
Table 3: Environmental Fate and Ecotoxicology Data [1]
| Parameter | Value / Result |
|---|---|
| Soil Half-Life (Lab, aerobic) | 14 - 22 days |
| Soil Half-Life (Field, sandy loam) | DT50: 6.6 days; DT90: 59.1 days |
| Aqueous Photolysis Half-Life (pH 7) | 22 minutes |
| Hydrolysis Half-Life (pH 7) | 231 days |
| Soil Sorption (Koc) | 15.8 - 87.1 (Highly mobile) |
| Honeybee Contact LD50 | >25 µg/bee (Relatively non-toxic) |
| Earthworm 14-day LC50 | >859 mg/kg soil (No risk) |
For researchers aiming to study the uptake, translocation, and metabolism of this compound, the following methodologies from the literature can be applied.
This protocol is adapted from research that investigated cloransulam in broadleaf weed species [3].
14C-cloransulam-methyl.14C-cloransulam-methyl to a specific leaf, often using a micro-syringe. A non-ionic surfactant (0.25% v/v) may be added to the treatment solution to mimic field applications [1].14CO2. Quantify the radioactivity in each sample using LSC.This protocol is based on USDA-ARS research on the effect of soil conditions on this compound degradation [5].
14C-cloransulam-methyl (labeled on different parts of the molecule, e.g., phenyl ring or pyrimidine ring).14C-cloransulam-methyl and adjust to different moisture levels (e.g., 20%, 40%, 60% water-filled pore space) and temperatures (e.g., 5, 15, 25, 40 °C).14CO2 released from complete decomposition of the molecule.This workflow outlines the key steps for the soil degradation study:
Soil Degradation and Metabolism Study Workflow
This compound is a highly mobile, systemic herbicide whose uptake and translocation are influenced by application method, weed species, and environmental conditions. Its primary mechanism of action is ALS inhibition. Critical factors for researchers to consider include its rapid aqueous photolysis, microbial degradation in soil, and the significant role of differential absorption and metabolism in determining plant susceptibility [1] [3] [5].
The table below synthesizes the available quantitative ecotoxicity data for this compound. A blank cell indicates that specific data was not available in the search results.
| Organism / Aspect | Toxicity Level | Key Data & Comments |
|---|---|---|
| Fish | High Toxicity [1] | Regarded as more toxic to fish than to birds or aquatic invertebrates [1]. |
| Aquatic Plants | High Toxicity [1] | Considered toxic to aquatic plants and algae [1]. |
| Aquatic Invertebrates | Low to Moderate Toxicity [1] | Has a low level of toxicity to aquatic invertebrates [1]. |
| Honeybees | High Toxicity [1] | Shows a high level of toxicity to honeybees [1]. |
| Earthworms | High Toxicity [1] [2] | Considered toxic to earthworms; induces oxidative stress and DNA damage [1] [2]. |
| Environmental Fate | -- | Soil half-life (DT₅₀): 10-15 days (Non-persistent) [1]. Water solubility: 184 mg/L (moderate) [1]. Mobility: Mobile in soil; may leach to groundwater [1]. |
While detailed protocols for fish and aquatic plants were not found, a study on earthworms provides a methodological framework and reveals the compound's mechanism of action, which is relevant for understanding its potential impact on other organisms.
The following diagram illustrates the mechanism of oxidative stress induced by this compound, as observed in earthworms:
Oxidative stress mechanism induced by this compound.
Key experimental findings and methodological approaches from the earthworm study include [2]:
The earthworm study demonstrates that this compound can induce significant toxicity at sublethal concentrations through oxidative stress. This mechanistic pathway is a common response in various organisms exposed to environmental contaminants.
The analysis of pesticide residues in agricultural products is crucial for ensuring food safety and compliance with regulatory Maximum Residue Limits (MRLs). For the herbicide cloransulam-methyl, a sulfonanilide herbicide used extensively in soybean cultivation, a robust and efficient analytical method has been developed. The method combines Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation with highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) detection [1] [2]. This combination provides a reliable solution for monitoring this compound dissipation dynamics and final residues in crops and soil, supporting both regulatory decisions and environmental monitoring [1].
The QuEChERS method operates on the principle of acetonitrile extraction followed by a salting-out step-induced partitioning and a dispersive Solid-Phase Extraction (d-SPE) clean-up. This process effectively separates analytes from the complex sample matrix while minimizing co-extractive interferences [3]. The subsequent LC-MS/MS analysis provides high specificity and sensitivity. Liquid Chromatography separates the this compound from other components in the extract, and Tandem Mass Spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, confirms the identity and quantity of the analyte based on its unique precursor and product ion transitions [1] [3]. This entire workflow ensures accurate quantification at trace levels.
The following diagram illustrates the logical workflow of the method, from sample collection to final analysis.
This protocol is adapted from methods used for soybean, soil, and fruit matrices [1] [2] [3].
Materials:
Procedure:
The LC method is optimized to separate this compound from matrix interferences.
Typical Conditions:
Detection is performed using a triple quadrupole mass spectrometer for high sensitivity and selectivity in MRM mode.
Typical Conditions:
The QuEChERS LC-MS/MS method for this compound has been rigorously validated. The table below summarizes key performance characteristics as reported in the literature.
Table 1: Validation Parameters for this compound Determination using QuEChERS LC-MS/MS
| Parameter | Soybean Grain & Soil [1] [2] | Soybean Straw [1] [2] | General Performance (Related Studies) [5] |
|---|---|---|---|
| Average Recovery | 80% - 105% | 80% - 105% | 75% - 104% |
| Repeatability (RSDr) | < 11% | < 11% | < 20% |
| Reproducibility (RSD_R) | Not specified | Not specified | < 20% |
| Limit of Detection (LOD) | 0.001 mg kg⁻¹ | 0.005 mg kg⁻¹ | Not specified |
| Limit of Quantification (LOQ) | Implied from LOD & context | Implied from LOD & context | Not specified |
This validated method has been successfully applied to study the environmental fate of this compound. Field dissipation studies at three different geospatial locations in China revealed that the herbicide degrades rapidly.
Table 2: Dissipation Dynamics of this compound in Soybean Plant and Soil
| Matrix | Dissipation Model | Half-life (T₁/₂) | Final Residues at Harvest |
|---|---|---|---|
| Soybean Plant | First-order kinetics | 0.21 - 0.56 days | Not detected or very low |
| Soil | First-order kinetics / Two-compartment | 0.44 - 5.53 days | ≤ 0.026 mg kg⁻¹ |
| Soybean Grain | - | - | ≤ 0.001 mg kg⁻¹ |
| Soybean Straw | - | - | ≤ 0.005 mg kg⁻¹ |
The data demonstrates that this compound dissipates quickly in soybean plants and soil, leading to negligible terminal residue levels in harvested grains. This indicates a low risk of mammalian ingestion exposure from treated crops [1] [2].
Low Recovery:
Matrix Effects (Ion Suppression/Enhancement):
Poor Chromatography (Broad or Tailing Peaks):
The QuEChERS method coupled with LC-MS/MS detection provides a fast, simple, and reliable solution for determining this compound residues in agricultural and environmental matrices like soybeans and soil [1]. The method meets rigorous validation criteria with satisfactory recovery, precision, and sensitivity. Its application in field studies confirms the rapid dissipation and low persistence of this compound, ensuring the safety of the food supply and minimal environmental impact. This protocol serves as a robust guide for researchers and analysts in regulatory and commercial laboratories.
This compound is a selective, systemic herbicide belonging to the triazolopyrimidine sulfonanilide class, primarily used for post-emergence control of broad-leaved weeds in soybean fields. It acts by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is essential for the synthesis of branched-chain amino acids [1] [2]. This herbicide controls problematic weeds including cocklebur, horseweed, lambsquarters, mallow, pigweed, morning glory, ragweed, velvetleaf, and waterhemp [2]. This compound is typically applied at rates of 17.5–44 g ha⁻¹ and is formulated as water-dispersible granules for agricultural use [1] [2].
The chemical structure of this compound (IUPAC name: methyl 3-chloro-2-(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-ylsulfonamido)benzoate) features a triazolopyrimidine ring connected to a chlorinated benzoate ester through a sulfonamide linkage [2]. It has a moderate aqueous solubility of 184 mg L⁻¹ at 20°C and pH 7, with a low octanol-water partition coefficient (log P = -0.365), indicating limited potential for bioaccumulation [2]. The pKa value of 4.81 classifies it as a weak acid, and its vapor pressure is extremely low (4.0 × 10⁻¹¹ mPa at 20°C), indicating minimal volatility [2].
The determination of this compound residues in soybean and soil matrices employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) following sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach [3] [4]. This method leverages the high sensitivity and selectivity of MS/MS detection, which minimizes matrix interferences and provides confident confirmation of residue identity through multiple reaction monitoring (MRM).
The QuEChERS methodology involves an acetonitrile-based extraction followed by a dispersive solid-phase extraction (d-SPE) clean-up. This approach effectively extracts polar to medium-polarity pesticide residues while removing many potential interferents from complex sample matrices. The method achieves efficient extraction and purification of this compound from challenging soybean and soil samples, enabling reliable quantification at trace levels [3].
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Water Solubility | 184 mg L⁻¹ | 20°C, pH 7 | [2] |
| Vapor Pressure | 4.0 × 10⁻¹¹ mPa | 20°C | [2] |
| Octanol-Water Partition Coefficient (log P) | -0.365 | pH 7, 20°C | [2] |
| Dissociation Constant (pKa) | 4.81 | 25°C | [2] |
| Molecular Mass | 429.81 g mol⁻¹ | - | [2] |
| Melting Point | 217°C | - | [2] |
The sample preparation protocol follows the QuEChERS approach with specific modifications for this compound in soybean and soil matrices [3]:
Homogenization: Representative soybean (grain, straw, or plant) or soil samples are homogenized using a food processor or grinding mill. For soybean grains, this should be done to a fine powder. Soil samples should be sieved through a 2-mm mesh to remove stones and debris.
Extraction: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube. For soybean matrices, add 15 mL of acetonitrile and shake vigorously for 1 minute. For soil samples, use 15 mL of acetonitrile with 1% acetic acid. Add extraction salts packet containing 6 g anhydrous magnesium sulfate (MgSO₄) and 1.5 g sodium acetate (NaOAc), then immediately shake vigorously for 1 minute to prevent salt clumping.
Centrifugation: Centrifuge the tubes at ≥3000 relative centrifugal force (RCF) for 5 minutes to achieve phase separation. The acetonitrile layer (upper layer) contains the extracted analytes.
Dispersive SPE: Transfer 8 mL of the supernatant acetonitrile extract to a 15-mL d-SPE tube containing 1.2 g MgSO₄ and 0.4 g primary secondary amine (PSA) sorbent. For soybean straw samples with higher pigment content, additionally include 0.4 g C18 sorbent.
Shaking and Centrifugation: Shake the d-SPE tube vigorously for 30 seconds and centrifuge at ≥3000 RCF for 5 minutes.
Filtration: Transfer the purified extract to an autosampler vial through a 0.22-μm polytetrafluoroethylene (PTFE) syringe filter prior to LC-MS/MS analysis.
The instrumental analysis should be performed under the following optimized conditions [3]:
Liquid Chromatography:
Mass Spectrometry:
The following workflow diagram illustrates the complete analytical procedure:
The analytical method for this compound determination in soybean and soil samples has been rigorously validated to ensure reliability, accuracy, and precision [3]:
Table 2: Method Validation Parameters for this compound in Soybean and Soil Matrices
| Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Limit of Detection (mg kg⁻¹) | Limit of Quantitation (mg kg⁻¹) |
|---|---|---|---|---|
| Soybean Grain | 80-105 | 3-11 | 0.001 | 0.01 |
| Soybean Plant | 80-105 | 3-11 | 0.001 | 0.01 |
| Soybean Straw | 80-105 | 3-11 | 0.005 | 0.05 |
| Soil | 80-105 | 3-11 | 0.001 | 0.01 |
The validation study demonstrated that the method provides excellent accuracy with mean recoveries consistently within the acceptable range of 80-105% across all matrices. The precision of the method, expressed as relative standard deviation (RSD%), ranged between 3-11% for all matrices, meeting international guidelines for pesticide residue analysis [3]. The method exhibits high sensitivity with limits of detection (LOD) as low as 0.001 mg kg⁻¹ for soybean grain, plant, and soil, and 0.005 mg kg⁻¹ for soybean straw. The limits of quantitation (LOQ) were established at 0.01 mg kg⁻¹ for most matrices and 0.05 mg kg⁻¹ for soybean straw [3].
Field studies conducted at multiple geographical locations in China revealed that this compound exhibits rapid dissipation in soybean plants and soil environments [3] [4]:
Table 3: Dissipation Half-lives and Terminal Residues of this compound in Soybean and Soil
| Matrix | Half-life (Days) | Application Rate (g ha⁻¹) | Terminal Residue at Harvest (mg kg⁻¹) |
|---|---|---|---|
| Soybean Plant | 0.21-0.56 | 17.5-44 | ≤0.005 (straw) |
| Soil | 0.44-5.53 (field) | 17.5-44 | ≤0.026 |
| Soil | 13-28 (laboratory) | - | - |
| Soybean Grain | - | 17.5-44 | ≤0.001 |
The dissipation dynamics in soybean plants followed first-order kinetics with very short half-lives of 0.21-0.56 days, indicating rapid degradation [3]. Soil dissipation showed biphasic characteristics, better described by a two-compartment model, with field half-lives ranging from 0.44 to 5.53 days across different geographical locations and seasons [3]. Under controlled laboratory conditions, soil half-lives were longer, ranging from 13 to 28 days [5]. The terminal residue levels at harvest time were minimal across all matrices, with concentrations below 0.001 mg kg⁻¹ in soybean grain, up to 0.005 mg kg⁻¹ in soybean straw, and up to 0.026 mg kg⁻¹ in soil [3].
This compound undergoes microbial degradation in soil, with the major metabolites identified as cloransulam (free acid), 5-hydroxythis compound, and 5-hydroxycloransulam [5]. These metabolites exhibit significantly reduced phytotoxicity compared to the parent compound. Studies show that bound residues account for up to 76% of applied radioactivity by 357 days after treatment, indicating strong adsorption to soil organic matter [5]. Degradation rates decrease approximately 10-fold when soils are incubated at 5°C or when sterilized by gamma-irradiation, confirming the importance of microbial activity in dissipation [5].
Recent research has demonstrated that specific soil microorganisms play crucial roles in this compound degradation. A synthetic microbial community (SynCom) composed of four bacterial species (including Sphingobium and Bacillus species) achieved 60-99% degradation efficiency of multiple herbicides, including this compound, in black soil microcosms over 35 days [6]. This SynCom application also increased soil bacterial biodiversity and altered soil enzyme activities, particularly those related to carbon metabolism [6].
Studies on the ecotoxicological effects of this compound indicate that this herbicide causes transient changes in soil microbial community structure and function. Research has shown that this compound and the related herbicide diclosulam significantly affect functional genera related to nitrogen cycling in soil ecosystems [1]. Both herbicides inhibited nitrification reactions but at low concentrations (0.05 mg kg⁻¹) appeared to stimulate denitrification processes [1].
The application of this compound initially reduces the abundance of ammonia-oxidizing bacteria and archaea but subsequently enriches certain microorganisms capable of herbicide degradation, including genera such as Sphingobium, Bacillus, and Massilia [1] [6]. These shifts in microbial community composition are accompanied by changes in the abundance of functional genes related to nitrogen cycling, particularly a decrease in genes encoding ammonia monooxygenase (amoA) [1].
Herbicide effects on soil enzyme activities have been evaluated using the Integrated Biomarker Response (IBR) index, which revealed that this compound has significant impacts on urease and β-glucosidase activities—key enzymes involved in nitrogen and carbon cycling, respectively [1]. These enzymatic activities are particularly sensitive to herbicide exposure and can serve as early indicators of soil ecosystem disturbance.
The following diagram illustrates the environmental fate and effects of this compound in agricultural systems:
This compound is not approved under the European Union's EC Regulation 1107/2009 [2]. In the United States, the Environmental Protection Agency has established tolerances for this compound residues in soybean commodities: 0.02 ppm in soybean seed, 0.1 ppm in soybean forage, and 0.2 ppm in soybean hay [7]. These regulatory limits are significantly higher than the terminal residue levels observed in field studies, which reported maximal concentrations of 0.001 mg kg⁻¹ in soybean grain, demonstrating that when used according to label directions, this compound residues remain well below established safety thresholds [3] [7].
The QuEChERS-LC-MS/MS method presented provides a robust, sensitive, and efficient approach for determining this compound residues in soybean and soil matrices. The method validation data confirm its reliability for monitoring studies and environmental fate investigations. Field residue trials demonstrate that this compound exhibits rapid dissipation in soybean plants and soil, with terminal residues at harvest well below established tolerance levels, indicating minimal consumer exposure risks.
The environmental fate studies reveal that this compound undergoes rapid microbial degradation in soil, with formation of less phytotoxic metabolites and significant binding to soil organic matter. While this herbicide causes transient effects on soil microbial communities, particularly those involved in nitrogen cycling, these changes are generally temporary, and microbial populations typically recover over time. The development of specialized synthetic microbial communities shows promise for enhancing degradation in agricultural soils with history of herbicide application.
Cloransulam-methyl is a systemic, selective herbicide belonging to the triazolopyrimidine chemical class. It is an Acetolactate Synthase (ALS) inhibitor, classified under HRAC Group 2. It primarily targets broadleaf weeds in soybean crops, controlling weeds via root and shoot uptake. Application is typically a single postemergence treatment prior to the R2 growth stage of soybeans [1] [2].
| Parameter | Specification |
|---|---|
| Active Ingredient | This compound [1] |
| Common Product Name | FirstRate [3] [1] |
| Standard Use Rate | Low use rate (product-specific; consult label) [1] |
| Soybean Growth Stage Cutoff | Prior to R2 (Full Flower) stage [3] |
| Preharvest Interval (PHI) | 25 days for forage or hay; 70 days for grain [3] |
| Parameter | Specification |
|---|---|
| Product Name | Antares Prime [2] |
| Formulation | Patent-pending liquid mixture of Sulfentrazone + this compound [2] |
| Application Type | Pre-emergence or Pre-plant Incorporated [2] |
| Target Weeds | Pigweed, Morningglory, Yellow Nutsedge [2] |
The treatment structure should include multiple tiers for comparison:
This compound inhibits the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). This enzyme is critical in the biosynthetic pathway for the branched-chain amino acids valine, leucine, and isoleucine. Inhibition of ALS halts this biosynthesis, rapidly stopping cell division and leading to plant growth cessation and eventual death [1] [5].
Diagram 1: Biochemical Mechanism of this compound. The herbicide specifically inhibits the ALS enzyme, disrupting the production of essential amino acids and leading to plant death.
Over-reliance on a single herbicide mode of action, including ALS inhibitors, exerts heavy selection pressure and can lead to resistant weed populations. Weeds like waterhemp have demonstrated resistance to multiple Group 2 herbicides [5].
The following workflow outlines a comprehensive protocol for planning and executing a this compound application in a research or production setting.
Diagram 2: Integrated Application Decision Workflow. This protocol ensures applications are timed correctly and integrated with other management tactics for effective weed control and resistance management.
This compound remains a valuable tool for controlling broadleaf weeds in soybeans. Its effective use within an Integrated Weed Management (IWM) framework requires strict adherence to application timing relative to soybean growth stage and proactive resistance management by rotating and mixing herbicide modes of action. For researchers, robust experimental design is crucial for generating reliable data on the efficacy and fit of new formulations and tank-mix partners in evolving production systems.
Cloransulam-methyl is a systemic sulfonanilide and triazolopyrimidine herbicide that inhibits the acetolactate synthase (ALS) enzyme, a key site in the biosynthesis of branched-chain amino acids [1]. It is typically formulated as water-dispersible granules and is selective for soybeans [1].
The table below summarizes key performance data from a field study and a recent resistance investigation:
Table 1: Efficacy and Weed Control Spectrum of this compound
| Aspect | Findings | Source/Context |
|---|---|---|
| General Efficacy | Effective postemergence control of broadleaf weeds in soybean (cv. Doko) [2]. | Field experiment on a "Cerrado" oxisol [2]. |
| Specifically Controlled Weeds | Controlled Acanthospermum hispidum and Blainvillea latifolia efficiently. In a tank mix with lactofen, it also controlled Nicandra physaloides [2]. | Same field experiment; doses of 20, 30, and 40 g/ha [2]. |
| Weeds on Control Spectrum | Cocklebur, Horseweed, Lambsquarters, Mallow, Pigweed, Morning glory, Ragweed, Velvetleaf, Waterhemp [1]. | Pesticide Properties Database [1]. |
| Resistance Observation | Two common lambsquarters populations from China with multiple resistance to other ALS-inhibitors (thifensulfuron-methyl) and a PSII-inhibitor (bentazone) showed no detectable resistance to this compound [3]. | Laboratory dose-response and cross-resistance study [3]. |
For effective use, this compound must be integrated into a broader weed management strategy. It is available as a standalone active ingredient or in premixes like Tendovo (with S-metolachlor and metribuzin) for pre-emergence applications [4].
Table 2: Application Guidelines for this compound in Soybean
| Parameter | Recommendation |
|---|---|
| Application Type | Postemergence (POST) [2] [1] [5]. |
| Typical Use Rate | 20 to 40 grams of active ingredient per hectare (g ai/ha) [2]. |
| Application Timing | Weeds should be actively growing and in the 2- to 4-leaf stage or 2-3 inches tall [6]. Apply to soybeans up to the R1 growth stage [4] [5]. |
| Tank Mix Partners | Often tank-mixed with other herbicides to broaden the control spectrum or manage resistance (e.g., lactofen) [2]. It is also listed as a mixing partner for flumioxazin in pre-emergent programs [5]. |
| Key Consideration | Overlapping residual herbicides are critical to prevent weed escape, especially with the prevalence of herbicide-resistant weeds [6]. |
The following workflow outlines a standard experimental protocol for evaluating this compound efficacy and resistance in a greenhouse setting, based on methodologies from recent research.
Herbicide resistance is a major challenge in modern agriculture. While this compound remains effective against some resistant biotypes [3], over-reliance on any single site of action increases selection pressure for resistance.
The diagram below illustrates the two primary mechanisms by which weeds evolve resistance to ALS-inhibitors like this compound.
Researchers should be aware of the compound's environmental fate and toxicity.
This compound is a selective, post-emergence herbicide belonging to the triazolopyrimidine sulfonanilide chemical class that effectively controls broadleaf weeds in soybean fields. This herbicide primarily functions by inhibiting the activity of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids valine, leucine, and isoleucine. The chemical designation of this compound is methyl 3-chloro-2-[[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)sulfonyl]amino]benzoate with a molecular formula of C₁₅H₁₃ClFN₅O₅S and a molecular mass of 429.81 g/mol. According to the Herbicide Resistance Action Committee (HRAC) and Weed Science Society of America (WSSA) classification systems, this compound belongs to Group 2 (B) herbicides, indicating its specific action on ALS enzymes. [1]
This compound is particularly effective against problematic weeds including cocklebur, horseweed, lambsquarters, pigweed, ragweed, and velvetleaf. It can be applied either as a pre-emergence or post-emergence treatment at application rates typically ranging from 17.5–44 g ha⁻¹. The herbicide is formulated as water-dispersible granules and exhibits moderate aqueous solubility (184 mg L⁻¹ at pH 7, 20°C), low volatility (vapor pressure: 4.0 × 10⁻¹¹ mPa), and relatively mobile properties in soil environments. Its dissociation constant (pKa) of 4.81 characterizes it as a weak acid, which influences its behavior in different environmental conditions. [2] [1]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient methodology for extracting this compound residues from various soybean matrices and soil. The procedure begins with homogenizing representative samples of soybean grain, plant material, straw, or soil. For optimal extraction, a 10±0.1 g portion of the homogenized sample is weighed into a 50-mL centrifuge tube. The extraction follows using 10 mL of acetonitrile as the primary solvent, which effectively isolates the target analyte from the complex plant matrix. [3]
To facilitate partitioning and clean-up, appropriate quantities of salts and buffers are added, typically including magnesium sulfate (MgSO₄) to remove residual water and sodium chloride (NaCl) to enhance phase separation. The mixture is vigorously shaken for a minimum of 1 minute to ensure complete interaction between the solvent and matrix components. Subsequent centrifugation at approximately 4000-4500 rpm for 5 minutes achieves clear phase separation, with the acetonitrile layer containing the target analyte being collected for further clean-up. For additional purification, a dispersive solid-phase extraction (d-SPE) step is recommended using primary secondary amine (PSA) and C18 sorbents to remove interfering compounds such as fatty acids, pigments, and sugars, ultimately improving analytical specificity and instrument performance. [3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the optimal analytical platform for detecting and quantifying this compound residues due to its high sensitivity and selectivity. The chromatographic separation employs a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8-μm particle size) maintained at 40°C. The mobile phase consists of two components: (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile, delivered at a flow rate of 0.3 mL min⁻¹ with a gradient elution program. The initial conditions start at 20% mobile phase B, increasing to 90% B over 8 minutes, held for 2 minutes, then returned to initial conditions for re-equilibration. [3]
Mass spectrometric detection operates in negative electrospray ionization (ESI-) mode with multiple reaction monitoring (MRM) to enhance specificity. The optimal MS parameters for this compound detection include: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 500°C, and desolvation gas flow 1000 L h⁻¹. For this compound, the precursor ion m/z 428.9 fragments to yield characteristic product ions at m/z 181.0 and m/z 210.0, which serve as quantitative and qualitative transitions, respectively. This dual transition monitoring provides confirmation of analyte identity through ion ratio consistency while maintaining high sensitivity for quantification purposes. [3]
Extensive validation studies have demonstrated that the QuEChERS-LC-MS/MS method delivers excellent analytical performance for determining this compound residues across various matrices. The method exhibits linear response over a concentration range of 0.001-1.0 mg kg⁻¹ with correlation coefficients (r²) exceeding 0.99, indicating strong proportional relationship between concentration and detector response. Accuracy evaluations through recovery studies show average recoveries ranging from 80% to 105% across different fortification levels, well within acceptable methodological criteria. [3]
The precision of the method, expressed as relative standard deviation (RSD), ranges between 3-11%, demonstrating satisfactory repeatability and reproducibility. Method sensitivity is characterized by a limit of detection (LOD) of 0.001 mg kg⁻¹ for soybean grain, plant, and soil matrices, and 0.005 mg kg⁻¹ for soybean straw. The limit of quantification (LOQ) is established at 0.01 mg kg⁻¹ for all matrices, representing the lowest concentration that can be reliably quantified with acceptable accuracy and precision. This validated method provides researchers with a robust analytical tool for monitoring this compound residues in comprehensive environmental fate studies. [3]
Field dissipation studies conducted across multiple geographical locations in China have revealed that this compound exhibits rapid degradation in both soybean plants and soil environments. In soybean plants, the herbicide demonstrates particularly fast dissipation with half-lives (T₁/₂) ranging from 0.21 to 0.56 days, indicating minimal persistence in above-ground plant tissues. This rapid degradation in plants can be attributed to various metabolic processes, including hydrolysis, conjugation, and subsequent formation of bound residues. The dissipation pattern in soil follows a biphasic degradation model, characterized by an initial rapid decline followed by a slower dissipation phase, with overall half-lives ranging from 0.44 to 5.53 days across different experimental sites. [3]
The following table summarizes the dissipation parameters of this compound in various matrices:
Table 1: Dissipation dynamics of this compound in soybean and soil matrices
| Matrix | Dissipation Model | Half-life (Days) | Range | DT₉₀ (Days) |
|---|---|---|---|---|
| Soybean plant | First-order kinetics | 0.21-0.56 | - | - |
| Soil | Two-compartment | 0.44-5.53 | - | - |
| Soil (lab, 20°C) | First-order kinetics | 15 | - | - |
| Soil (field) | First-order kinetics | 10 | - | - |
| Aquatic systems | Photolysis | <5 | Rapid | - |
Terminal residue studies conducted at harvest time have consistently demonstrated minimal residual presence of this compound across all soybean matrices. In soil samples collected at harvest, this compound residues measured ≤0.026 mg kg⁻¹, representing a small fraction of the initially applied amount. Soybean grain exhibited the lowest residue levels, with concentrations ≤0.001 mg kg⁻¹, while soybean straw contained slightly higher amounts at ≤0.005 mg kg⁻¹. These negligible terminal residue levels indicate minimal persistence and confirm that mammalian ingestion exposure through soybean consumption remains extremely low. [3]
The final residue data provides crucial information for dietary risk assessment and supports the establishment of maximum residue limits (MRLs). The consistently low residue levels detected across multiple field sites and growing seasons suggest that this compound undergoes extensive degradation during the soybean growth period, resulting in minimal carry-over into harvestable commodities. This dissipation profile, combined with the herbicide's favorable toxicological characteristics, positions this compound as a compound with minimal consumer safety concerns regarding residue exposure through food commodities. [3]
Comprehensive soil ecotoxicological assessments have revealed that this compound exerts significant influences on soil microbial communities, particularly affecting populations involved in crucial nutrient cycling processes. Research demonstrates that both this compound and the structurally related herbicide diclosulam cause substantial alterations in the functional genera associated with the nitrogen cycle, with concomitant increases in the abundances of specific bacterial taxa capable of degrading herbicide residues in soil. Through high-throughput sequencing analysis, researchers observed that these herbicides induced differential effects on nitrogen transformation processes, generally inhibiting nitrification reactions while potentially enhancing denitrification under specific concentration conditions. [2]
The impact on carbon cycle processes was evaluated by monitoring the Calvin-Benson-Bassham (CBB) cycle, a fundamental pathway for carbon dioxide fixation in autotrophic soil microorganisms. Gene abundance analysis related to the CBB cycle demonstrated that exposure to this compound resulted in modulated expression of key functional genes, indicating potential disruption of carbon sequestration processes in soil ecosystems. These molecular findings were corroborated by enzymatic activity assessments, which revealed that this compound exposure significantly affected the activities of β-glucosidase and urease, two key enzymes involved in carbon and nitrogen cycling, respectively. The sensitivity of these enzymatic biomarkers to herbicide exposure highlights their utility as early indicators of soil ecosystem disturbance. [2]
The Integrated Biomarker Response (IBR) approach provides a comprehensive quantitative assessment of this compound's ecotoxicological impact on soil health. By standardizing data from multiple biomarkers including microbial community parameters, functional gene abundances, and enzyme activities, the IBR methodology enables calculation of a composite toxicity index that facilitates comparison between different herbicides. Application of this approach to this compound and diclosulam revealed distinct toxicity profiles, with the IBR index effectively capturing the concentration-dependent responses of soil microbial communities to herbicide exposure. [2]
The IBR analysis further identified specific sensitive biomarkers that responded most markedly to this compound exposure, including particular nitrogen-cycling bacteria and carbon-transforming enzymes. The deviation indices derived from the IBR calculation pinpointed whether the herbicide effect on each biomarker represented upregulation or downregulation, providing mechanistic insights into the compound's ecotoxicological mode of action. This comprehensive assessment approach offers researchers and regulators a robust tool for evaluating the potential environmental risks associated with this compound application in agricultural systems. [2]
The following diagram illustrates the complete sample preparation workflow for this compound residue analysis in crop and soil matrices:
Figure 1: Sample preparation workflow for this compound residue analysis
Field sampling should follow established statistical design with a minimum of five replicate plots per treatment, including control plots. Collect soybean grain, plant, straw, and soil samples at predetermined intervals following application (e.g., 0, 1, 3, 7, 14, 21, 30, and 45 days after treatment, plus harvest). Soil samples should be collected from the root zone (0-15 cm depth) using a soil corer, with composite samples consisting of at least five subsamples per plot. All samples must be immediately placed in pre-cleaned amber glass containers and transported to the laboratory on ice. Upon arrival, store samples at -20°C until analysis to prevent analyte degradation or transformation. [3]
Table 2: Optimal LC-MS/MS parameters for this compound analysis
| Parameter | Configuration | Description |
|---|---|---|
| Chromatography | ||
| Column | Reverse-phase C18 | 100 mm × 2.1 mm, 1.8 μm |
| Column Temperature | 40°C | - |
| Mobile Phase A | 0.1% Formic acid in water | - |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | - |
| Flow Rate | 0.3 mL min⁻¹ | - |
| Injection Volume | 5 μL | - |
| Mass Spectrometry | ||
| Ionization Mode | ESI-negative | - |
| Capillary Voltage | 3.5 kV | - |
| Source Temperature | 150°C | - |
| Desolvation Temperature | 500°C | - |
| Desolvation Gas Flow | 1000 L h⁻¹ | Nitrogen |
| MRM Transitions | ||
| Quantitative | 428.9 → 181.0 | Collision energy: 25 eV |
| Qualitative | 428.9 → 210.0 | Collision energy: 20 eV |
Quality control measures must be implemented throughout the analytical process to ensure data reliability. Each analytical batch should include procedural blanks (solvent processed without sample), matrix-matched calibration standards, and spiked recovery samples at multiple concentrations (typically 0.01, 0.1, and 0.5 mg kg⁻¹). Recovery rates should fall within 70-120% with relative standard deviations <20% for the method to be considered in control. The calibration curve must demonstrate linearity with r² ≥ 0.99 across the working range, and continuing calibration verification standards should be analyzed after every 10-15 samples to monitor instrument performance drift. [3]
The comprehensive analytical methodology presented in this protocol provides researchers with a robust framework for determining this compound residues in crop matrices and soil. The QuEChERS-LC-MS/MS approach offers an optimal balance of efficiency, sensitivity, and specificity, enabling reliable quantification at environmentally relevant concentrations. Field dissipation studies confirm that this compound exhibits rapid degradation in both soybean plants and soil, with half-lives generally less than one week, resulting in negligible terminal residues at harvest time. The minimal residue levels detected in soybean grain (≤0.001 mg kg⁻¹) demonstrate favorable dissipation characteristics from a food safety perspective. [3]
Environmental impact assessments, however, indicate that this compound can cause significant perturbations to soil microbial communities, particularly affecting microorganisms involved in nitrogen and carbon cycling processes. These effects on non-target soil organisms highlight the importance of judicious application practices and adherence to recommended dosage rates. The integrated biomarker response approach provides a comprehensive tool for evaluating the ecotoxicological profile of this compound relative to other herbicides. Researchers should consider these environmental factors when developing integrated weed management strategies that minimize ecological impact while maintaining effective weed control. [2]
This compound is a widely used triazolopyrimidine sulfonanilide herbicide employed for broadleaf weed control in various agricultural settings, particularly in soybean crops. This herbicide belongs to the acetolactate synthase (ALS) inhibitor family, which disrupts branched-chain amino acid synthesis in susceptible plants. Understanding the chemical behavior and environmental fate of this compound requires robust analytical methods that can accurately quantify its presence in different matrices. High-performance liquid chromatography with UV detection (HPLC-UV) represents one of the most widely implemented techniques for the analysis of this compound in environmental and agricultural samples [1]. These methods are essential for regulatory compliance, environmental monitoring, and residue studies aimed at ensuring food safety and environmental protection.
The development of precise and accurate analytical methods for pesticide residues like this compound has become increasingly important in the context of sustainable agriculture and integrated pest management. With the global agrochemical market emphasizing products with favorable environmental profiles and minimal residue concerns, this compound has gained prominence due to its effective weed control and relatively rapid degradation in environmental matrices [2] [3]. The HPLC-UV methods described in these application notes provide researchers and analytical chemists with reliable tools for monitoring this herbicide across various experimental and regulatory scenarios.
This compound possesses distinct chemical characteristics that influence its analytical determination and environmental behavior. The compound has a molecular formula of C~15~H~13~ClFN~5~O~5~S and a molecular weight of 429.810 g/mol [4]. Its Chemical Abstracts Service (CAS) registry number is 147150-35-4, which provides unique identification in chemical databases and regulatory documents. The systematic IUPAC name for this compound is Methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl)amino]benzoate, reflecting its complex heterocyclic structure [4].
The compound exhibits a log P value of 2.64, indicating moderate hydrophobicity that influences its extraction and chromatographic behavior [4]. This balance between hydrophilic and lipophilic characteristics makes this compound amenable to reverse-phase HPLC separation with appropriate mobile phase combinations. The chemical structure consists of two key moieties: a triazolopyrimidine ring system substituted with ethoxy and fluoro groups, connected via a sulfonanilide bridge to a methyl ester-functionalized benzoic acid derivative containing a chloro substituent. This complex arrangement provides distinct UV chromophores that enable sensitive detection in the UV spectrum, typically between 220-280 nm, depending on the mobile phase composition and pH conditions.
Table 1: Fundamental Chemical Properties of this compound
| Property | Description |
|---|---|
| CAS Registry Number | 147150-35-4 |
| Molecular Formula | C~15~H~13~ClFN~5~O~5~S |
| Molecular Weight | 429.810 g/mol |
| IUPAC Name | Methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl)amino]benzoate |
| Log P | 2.64 |
| InChI Key | BIKACRYIQSLICJ-UHFFFAOYSA-N |
The HPLC-UV analysis of this compound has been successfully implemented using monolithic column technology that enables rapid separation with minimal backpressure. The method developed by Rodriguez-Delgado and Hernández-Borges utilizes a C18 monolithic column with a mobile phase consisting of acetonitrile, water, and formic acid pumped at an elevated flow rate of 5 mL/min [1]. This approach achieves complete analysis of this compound and related triazolopyrimidine herbicides in less than 2.3 minutes, representing significant time savings compared to conventional HPLC methods. The use of formic acid as a mobile phase modifier enhances peak shape and provides MS-compatibility when needed, though it can be substituted with phosphoric acid for standard UV detection applications [4] [1].
The chromatographic separation of this compound follows reverse-phase principles, where the compound's moderate hydrophobicity (log P = 2.64) facilitates interaction with the non-polar stationary phase [4]. Optimization of the acetonitrile-to-water ratio is critical for achieving optimal resolution from matrix components and other structurally similar herbicides. The addition of acidic modifiers serves dual purposes: it suppresses silanol interactions that could cause peak tailing, and it maintains the analyte in a non-ionized state, promoting proper retention on the reverse-phase column. For methods requiring the highest sensitivity, UV detection wavelengths between 230-250 nm typically provide optimal response for this compound, though wavelength selection should be validated for specific instrument configurations and matrix backgrounds [1].
Column selection significantly influences the separation efficiency, analysis time, and method robustness for this compound determination. Research indicates that both conventional particulate columns and monolithic stationary phases can successfully separate this herbicide, though each offers distinct advantages. The Newcrom R1 column, a special reverse-phase material with low silanol activity, has been specifically applied for this compound separation with mobile phases containing acetonitrile, water, and phosphoric acid [4]. This column exhibits excellent peak symmetry for sulfonanilide herbicides and is available in smaller 3 μm particle sizes for UPLC applications requiring even faster analysis times.
Monolithic columns present a compelling alternative, particularly for high-throughput applications where rapid analysis is paramount. The C18 monolithic column implemented in published methods features a biporous structure with macropores that permit high flow rates with low backpressure and mesopores that provide sufficient surface area for adequate retention and separation [1]. This architecture enables flow rates up to 5 mL/min while maintaining resolution, reducing analysis time to less than 2.3 minutes for this compound and related compounds. The column dimensions and stationary phase chemistry should be selected based on specific application requirements, with monolithic columns offering advantages for method development and conventional columns providing established reliability for routine analysis.
Table 2: HPLC-UV Method Parameters for this compound Analysis
| Parameter | Conditions |
|---|---|
| Column | C18 Monolithic Column |
| Mobile Phase | Acetonitrile/Water/Formic Acid |
| Flow Rate | 5 mL/min |
| Analysis Time | <2.3 min |
| Detection | UV-Vis |
| LOD (Water) | 60-90 μg/L |
| Linear Range | R² > 0.9949 |
The analysis of this compound in environmental samples requires efficient extraction techniques and effective cleanup procedures to minimize matrix interference and ensure accurate quantification. For water samples, solid-phase extraction (SPE) using C18 cartridges provides effective preconcentration and purification [1]. The protocol involves acidifying water samples to pH ~3 with hydrochloric acid, followed by loading onto preconditioned C18 SPE cartridges. After sample loading, the cartridges are washed with acidified water or a mild organic solvent solution to remove interfering compounds, followed by elution with acetonitrile or methanol. The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase composition for HPLC analysis [1] [5]. This approach achieves mean recovery values ranging from 35% to 110% for water samples, with method detection limits in the low ng/L level, down to 280 ng/L [1].
Soil samples require more extensive preparation, typically beginning with acetonitrile-based extraction assisted by mechanical shaking or sonication. A validated method involves weighing 10 g of soil sample into a centrifuge tube, adding 20 mL of acetonitrile and 1% formic acid, followed by vigorous shaking for 30 minutes [6]. After centrifugation, the supernatant is collected, and the extraction is repeated with fresh solvent. The combined extracts are then subjected to cleanup using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove co-extracted organic acids, pigments, and other interferents [3]. For soils with high organic matter content, additional cleanup through freezing lipid precipitation or graphitized carbon black may be necessary. The final extract is concentrated and reconstituted in mobile phase for analysis, achieving recovery rates between 77% and 92% with LODs down to 9.38 μg/kg [1].
The determination of this compound residues in soybean plants and other agricultural commodities employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which has become the standard for pesticide residue analysis in complex matrices. The method for soybean tissues involves homogenizing representative samples and weighing 10 g into a centrifuge tube [3]. Then, 10 mL of acetonitrile is added, followed by vigorous shaking for 1 minute. Subsequently, a salting-out step using anhydrous magnesium sulfate and sodium chloride is performed to separate the organic and aqueous phases [3] [7]. The acetonitrile layer is then transferred to a tube containing d-SPE sorbents (typically 150 mg MgSO~4~, 25 mg PSA, and 25 mg C18 for 1 mL extract) for cleanup.
After vortexing and centrifugation, an aliquot of the purified extract is transferred to an autosampler vial for analysis by HPLC-UV or LC-MS/MS [3]. This methodology achieves excellent recovery rates ranging from 80% to 105% with relative standard deviations between 3-11%, demonstrating both accuracy and precision [3]. The method's limit of detection is 0.001 mg/kg for soybean grain, plant, and soil, and 0.005 mg/kg for soybean straw, sufficient for monitoring residues against established maximum residue limits (MRLs) [3]. For samples with particularly complex matrices, an additional freezing step or use of enhanced d-SPE kits specifically designed for challenging matrices may further improve chromatographic performance and instrument maintenance intervals.
Rigorous method validation is essential to demonstrate the reliability, accuracy, and precision of analytical methods for this compound determination. The validated HPLC-UV method exhibits excellent linearity across a defined concentration range, with calibration curves showing determination coefficients (R²) greater than 0.9949 [1]. This demonstrates a strong relationship between analyte concentration and detector response, essential for accurate quantification. The limit of detection (LOD) for this compound in water samples using the monolithic column approach ranges between 60-90 μg/L, while the limit of quantitation (LOQ) for water analysis by GC/MS methods can achieve 0.1 μg/L [1] [5].
The accuracy and precision of the method have been evaluated through recovery studies at multiple fortification levels across different matrices. In water samples, mean recovery values range between 35% and 110%, while soil samples show recoveries of 77-92% [1]. For soybean matrices using the QuEChERS approach, average recoveries range from 80% to 105%, with relative standard deviations (RSDs) between 3-11%, indicating acceptable method precision [3]. The method robustness has been tested through variations in mobile phase composition, flow rate, and different instrument operators, demonstrating consistent performance under normal laboratory variations. When transferring methods between laboratories, a formal interlaboratory study is recommended to establish reproducibility data, which is particularly important for regulatory submissions.
Table 3: Method Validation Parameters for this compound in Different Matrices
| Matrix | Recovery (%) | RSD (%) | LOD | LOQ |
|---|---|---|---|---|
| Water | 35-110 | <15 | 60-90 μg/L | 0.1 μg/L |
| Soil | 77-92 | <15 | 9.38 μg/kg | - |
| Soybean (QuEChERS) | 80-105 | 3-11 | 0.001 mg/kg | - |
Understanding the environmental fate of this compound is crucial for assessing its ecological impact and establishing appropriate pre-harvest intervals. Studies on the dissipation dynamics of this compound in soybean plants and soil have revealed rapid degradation patterns. In soybean plants, the herbicide dissipates quickly with half-lives (T~1/2~) ranging from 0.21 to 0.56 days [3]. Soil dissipation follows a biphasic pattern, characterized by an initial rapid degradation phase followed by a slower decline, with half-lives ranging from 0.44 to 5.53 days across different geographical locations and soil types [3]. This rapid dissipation contributes to low residual levels at harvest time, reducing environmental persistence and potential carryover issues.
Research on aerobic soil metabolism has identified several degradation products, including cloransulam (the free acid derivative), 5-hydroxythis compound, and 5-hydroxycloransulam, which occur at maximum concentrations of 25, 9, and 8 ng/g, respectively [8]. These metabolites demonstrate significantly reduced phytotoxicity compared to the parent molecule, contributing to the favorable environmental profile of this compound [8]. The terminal residue levels observed in field studies show very low concentrations in soil (≤0.026 mg/kg), soybean grain (≤0.001 mg/kg), and straw (≤0.005 mg/kg) at harvest time, indicating minimal residue accumulation in food commodities [3]. These findings support the establishment of appropriate pre-harvest intervals and demonstrate the compound's rapid degradation in the environment.
The following workflow diagram illustrates the complete analytical procedure for this compound determination in various matrices:
Figure 1: Comprehensive Workflow for this compound Analysis in Environmental and Agricultural Samples
The analysis of this compound in environmental and agricultural samples must adhere to strict regulatory standards and incorporate comprehensive quality control measures. In the United States, the Environmental Protection Agency (EPA) has established analytical methods for this compound in water with a limit of quantitation (LOQ) of 0.1 μg/L [5]. Regulatory compliance requires methods to demonstrate acceptable accuracy, precision, specificity, and ruggedness through systematic validation protocols. As regulatory frameworks increasingly emphasize sustainable agriculture and reduced chemical residues, analytical methods must evolve to achieve lower detection limits and address potential metabolite formation [2].
Implementation of quality control protocols is essential for generating reliable data. Each analytical batch should include procedural blanks, laboratory control samples, matrix spikes, and duplicate analyses to monitor method performance throughout the analysis. For regulatory submissions, method validation must follow established guidelines such as those outlined by the EPA or European Commission Directorate General Health and Consumer Protection (SANCO/12495/2011) [7]. Instrument calibration should include initial multipoint calibration curves followed by continuing calibration verification at appropriate frequencies using independently prepared standards. System suitability tests should be performed before each analytical sequence to ensure that the HPLC-UV system meets predefined criteria for retention time stability, peak symmetry, baseline noise, and sensitivity. These rigorous quality assurance measures ensure the generation of defensible data suitable for regulatory decision-making and environmental monitoring programs.
The HPLC-UV methods presented in these application notes provide robust analytical protocols for the determination of this compound in various matrices, including water, soil, and agricultural commodities. The use of monolithic column technology enables rapid analysis with excellent resolution, while the implementation of efficient sample preparation techniques such as SPE and QuEChERS ensures effective extraction and cleanup from complex matrices. The validation data demonstrate that these methods offer sufficient sensitivity, accuracy, and precision for monitoring this compound residues at environmentally relevant concentrations.
The environmental fate studies confirm that this compound undergoes relatively rapid degradation in agricultural environments, with dissipation half-lives ranging from hours to a few days depending on the matrix and environmental conditions. This rapid degradation, coupled with the low terminal residues observed in soybean grains, supports the judicious use of this herbicide in agricultural systems. As regulatory requirements evolve and analytical technologies advance, these methods provide a solid foundation for further refinement and adaptation to emerging analytical challenges in pesticide residue analysis.
The following method details the simultaneous determination of cloransulam-methyl and other triazolopyrimidine sulfonanilide herbicides in water samples using Solid-Phase Extraction (SPE) coupled with Capillary Electrophoresis (CE) [1].
| Parameter | Specification |
|---|---|
| Sample Type | Mineral and stagnant water [1] |
| Extraction Method | Off-line Solid-Phase Extraction (SPE) [1] |
| SPE Sorbent | C18 cartridges (100 mg, 1 mL) [1] |
| Conditioning | 1 mL of acetonitrile, then 1 mL of water [1] |
| Sample Loading | 100 mL water sample acidified with 10 µL of concentrated HCl [1] |
| Washing | 1 mL of water [1] |
| Elution | 1 mL of acetonitrile [1] |
| Analysis Technique | Capillary Electrophoresis with UV detection (CE-UV) [1] |
| Reported Recovery | 89% to 105% (across all herbicides in the study) [1] |
| Limit of Detection | At ng/L (parts-per-trillion) levels [1] |
The workflow for the SPE method described above can be visualized as follows:
It is important to note that the existing data has significant limitations for developing universal application notes.
To establish a reliable extraction protocol for this compound, especially in complex matrices, further development and validation are necessary.
I hope this structured overview of the existing data is helpful for your research. Would you like me to search for information on extraction methods for other specific herbicides or for SPME protocols in agricultural samples?
This compound is a widely used triazolopyrimidine sulfonanilide herbicide that provides effective control of broadleaf weeds in soybean fields by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. As a result of its extensive application in agriculture, understanding its environmental fate and dissipation kinetics in field conditions has become crucial for environmental risk assessment and regulatory compliance. Field dissipation studies represent the most realistic approach for evaluating herbicide behavior under actual environmental conditions as they integrate all relevant processes including microbial degradation, chemical hydrolysis, photolysis, leaching, and volatilization.
The primary objectives of this compound field dissipation studies include: determining the rate and pattern of decline in soil under various field conditions; identifying and quantifying major degradation pathways and transformation products; evaluating the potential for soil accumulation or groundwater contamination; and establishing the half-life (DT₅₀) and time to 90% dissipation (DT₉₀) values for this herbicide. These parameters are essential for developing scientifically sound agricultural management practices and ensuring environmental safety. This protocol synthesizes current scientific knowledge and methodological approaches to provide researchers with a standardized framework for conducting comprehensive field dissipation studies on this compound.
Understanding the fundamental properties of this compound is essential for designing appropriate field dissipation studies and interpreting their results. The chemical characteristics of this herbicide significantly influence its behavior and persistence in agricultural environments. This compound exhibits moderate aqueous solubility of 184 mg L⁻¹ at 20°C and pH 7, which contributes to its potential mobility in soil systems [1]. The compound has a relatively low octanol-water partition coefficient (log P) of -0.365, suggesting limited tendency to bioaccumulate but potential for leaching in soil environments [1].
The dissociation constant (pKa) of this compound is 4.81, classifying it as a weak acid that may exist in different ionic forms depending on soil pH [1]. This property significantly influences its sorption-desorption behavior and mobility in various soil types. The herbicide demonstrates low volatility with a vapor pressure of 4.0 × 10⁻¹¹ mPa and a Henry's law constant of 9.35 × 10⁻¹⁴ Pa m³ mol⁻¹, indicating that volatilization losses from soil or plant surfaces are minimal under normal field conditions [1]. Based on its chemical properties, this compound is classified as having high mobility in soil environments, with potential to leach to groundwater in some scenarios, particularly in soils with low organic matter content or under high rainfall conditions [1].
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Units | Reference |
|---|---|---|---|
| Chemical name | methyl 3-chloro-2-(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidin-2-ylsulfonamido)benzoate | - | [1] |
| Molecular formula | C₁₅H₁₃ClFN₅O₅S | - | [1] |
| Molecular weight | 429.81 | g mol⁻¹ | [1] |
| Water solubility (20°C, pH 7) | 184 | mg L⁻¹ | [1] |
| Octanol-water partition coefficient (log P) | -0.365 | - | [1] |
| Dissociation constant (pKa) | 4.81 | - | [1] |
| Vapor pressure (20°C) | 4.0 × 10⁻¹¹ | mPa | [1] |
| Henry's law constant (25°C) | 9.35 × 10⁻¹⁴ | Pa m³ mol⁻¹ | [1] |
Proper site selection is fundamental to obtaining scientifically valid and representative dissipation data. Field studies should be conducted in minimum three geographically distinct locations with varying soil types and climatic conditions to account for environmental variability [2]. These locations should represent major soybean-growing regions where this compound is typically used. Each site requires comprehensive soil characterization prior to study initiation, including analysis of soil texture, pH, organic carbon content, cation exchange capacity (CEC), and microbial biomass, as these factors significantly influence herbicide dissipation rates.
Research has demonstrated that this compound degradation is affected by specific soil properties. Studies indicate that the herbicide persists longer in soils with higher clay content and lower pH. For instance, in a Drummer silty clay loam soil, the herbicide showed reduced availability and longer persistence compared to a Cisne silt loam, which had lower clay and organic carbon content [3]. Soil temperature and moisture conditions also profoundly impact degradation rates, with studies showing approximately 10-fold slower degradation at 5°C compared to 25°C [3]. Therefore, sites should be selected to represent a range of these critical parameters to establish robust dissipation kinetics under varied environmental conditions.
Field plots should be arranged using a randomized complete block design with three replicates per treatment to ensure statistical robustness. Each plot should be of sufficient size (typically 10 m × 10 m) to allow for multiple soil sampling events without significant disturbance to the plot integrity. Treatment should include this compound application at the maximum recommended label rate (typically 35-44 g ha⁻¹ for pre-emergence use in soybeans) and where appropriate, at 1.5× this rate to understand potential accumulation effects [4] [2]. Untreated control plots must be established to account for background interference and native soil processes.
Application timing should mimic agricultural practices, with the herbicide applied pre-emergence or postemergence according to local use patterns. Applications should be made using calibrated commercial-type spray equipment with appropriate nozzles to ensure uniform distribution. To address potential interception issues observed in high-residue systems, recent studies have investigated scenarios where cover crop biomass can intercept up to 84% of applied soil-residual herbicides like this compound [5]. If studying these scenarios, application should be made onto cover crop residue as well as bare soil to understand this effect. Following application, plots should be protected from cross-contamination using appropriate buffers or physical barriers.
Comprehensive sampling strategies are essential for capturing the complete dissipation profile of this compound in soil. Soil samples should be collected at appropriate intervals: within 2-4 hours after application (time zero), then at 1, 3, 7, 14, 21, 30, 45, 60, 90, and 120 days after application [2]. This intensive early sampling schedule is particularly important for this compound due to its rapid initial dissipation phase observed in field studies. Each sample should consist of a composite of multiple sub-samples (typically 10-15) collected randomly from each plot to ensure representativeness.
Sampling depth should correspond to the plow layer (0-15 cm) for conventional tillage systems, though additional depth profiling (15-30 cm, 30-45 cm) may be included to assess leaching potential. All samples must be immediately placed in dark containers and stored on ice during transport to prevent photodegradation and microbial activity alteration. In addition to soil sampling, plant samples (soybean grain, straw, forage) should be collected at harvest to determine final residues for dietary risk assessment purposes [2]. Proper documentation of weather conditions throughout the study period is essential for interpreting dissipation rates.
Figure 1: Experimental workflow for this compound field dissipation studies illustrating key stages from site selection through data analysis
Efficient extraction of this compound from soil and plant matrices is crucial for accurate residue determination. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been successfully validated for this compound extraction with average recoveries ranging from 80% to 105% with relative standard deviations between 3-11% [2] [6]. This method involves extracting 10-15 g of homogenized sample with acetonitrile (10 mL) followed by partitioning using salts such as magnesium sulfate and sodium chloride. The extract is then subjected to a dispersive solid-phase extraction (d-SPE) cleanup using primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.
For soil samples, additional studies have employed accelerated solvent extraction or subcritical water extraction techniques that provide efficient recovery of this compound [3]. The extraction method should be optimized based on soil properties, as sorption capacity varies significantly with soil organic matter and clay content. Research has shown that apparent Kd values for this compound range from 0.19 to 4.89 L kg⁻¹ across different soil types, with higher sorption in soils with greater organic matter content [7]. This variability necessitates validation of extraction efficiency for each soil type included in the study.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the current gold standard for quantification of this compound residues due to its high sensitivity and selectivity. The analytical method should achieve a limit of detection (LOD) of at least 0.001 mg kg⁻¹ for soil, soybean grain, and plant tissues, and 0.005 mg kg⁻¹ for straw matrices [2]. Chromatographic separation is typically performed using reverse-phase C18 columns (e.g., 100 mm × 2.1 mm, 1.8-3.5 μm particle size) with a mobile phase consisting of acetonitrile/water or methanol/water, both containing 0.1% formic acid to enhance ionization.
Mass spectrometric detection should employ electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) to ensure selective quantification. For this compound, characteristic precursor ion → product ion transitions should be monitored, typically m/z 428 → 184 for quantification and m/z 428 → 141 for confirmation [2]. Quantification is performed using an external calibration curve prepared in matrix-matched standards to compensate for matrix effects, with a linear range typically spanning 0.001-0.5 mg kg⁻¹. The method should include quality control samples (blanks, fortified samples, and duplicate samples) representing at least 15-20% of each sample batch to ensure data quality and reliability throughout the analysis.
Table 2: Analytical Parameters for this compound Residue Analysis in Environmental Samples
| Parameter | Specifications | Performance Criteria |
|---|---|---|
| Extraction Method | QuEChERS (acetonitrile partitioning + d-SPE cleanup) | Recovery: 80-105%; RSD: <15% |
| LC Column | C18 reverse phase (100 mm × 2.1 mm, 1.8 μm) | - |
| Mobile Phase | Acetonitrile/water with 0.1% formic acid | Gradient elution |
| Detection | LC-MS/MS with ESI negative mode | LOD: 0.001 mg kg⁻¹ (grain, soil) LOD: 0.005 mg kg⁻¹ (straw) | | MRM Transitions | m/z 428 → 184 (quantification) m/z 428 → 141 (confirmation) | - | | Linear Range | 0.001-0.5 mg kg⁻¹ | Correlation coefficient (r²) > 0.99 |
Data processing begins with calculating residue concentrations at each sampling interval, corrected for recovery efficiency. The dissipation kinetics are then modeled using appropriate mathematical approaches. Research has demonstrated that this compound typically exhibits biphasic degradation patterns in soil, with an initial rapid dissipation phase followed by a slower decline [7]. For this reason, both first-order kinetics and two-compartment models should be applied to the data, with statistical comparisons (e.g., Akaike Information Criterion) used to determine the best fit for each dataset.
The half-life (DT₅₀) is calculated from the rate constant of the best-fit model, representing the time required for 50% dissipation of the initial residue. Field studies conducted across multiple locations have reported DT₅₀ values for this compound ranging from 0.44 to 5.53 days in soil, with the variation attributable to differences in soil properties and environmental conditions [2]. The time to 90% dissipation (DT₉₀) is also calculated as it represents a more conservative estimate for environmental impact assessment. It is essential to report both the mean half-life and the range of values observed across study sites, along with standard errors or confidence intervals, to provide comprehensive dissipation kinetics.
Comprehensive dissipation studies should include identification and quantification of major transformation products to understand complete environmental fate. Aerobic soil metabolism studies have identified several key metabolites of this compound, including cloransulam (free acid), 5-hydroxythis compound, and 5-hydroxycloransulam [7]. These metabolites have been shown to be significantly less phytotoxic than the parent molecule, but their persistence and mobility should still be characterized. Maximum concentrations of these metabolites in soil typically reach 25, 9, and 8 ng g⁻¹, respectively, before declining [7].
Studies using radiolabeled [¹⁴C]this compound have revealed that bound residues can account for up to 76% of applied ¹⁴C, while mineralization to CO₂ represents up to 10% of the applied radioactivity [7]. These findings highlight the importance of mass balance studies in understanding the complete fate of the herbicide in environmental compartments. Recent research has also investigated the effects of this compound on soil microbial communities, particularly those involved in nitrogen cycling, as these microorganisms play crucial roles in the compound's degradation and overall soil ecosystem health [4].
Figure 2: Major degradation pathways and metabolites of this compound in soil environments, showing transformation products and their formation routes
Soil characteristics significantly influence the dissipation rate and pathway of this compound in field conditions. Studies have demonstrated that degradation rates are strongly correlated with soil texture, pH, and organic matter content. Research comparing different soils found that this compound degraded more rapidly in Cisne silt loam (with lower clay content) compared to Drummer silty clay loam, suggesting that soils with higher clay content may provide protection against microbial degradation through stronger sorption [3]. Soil pH also plays a critical role, with the herbicide's weak acid nature (pKa 4.81) making its persistence and mobility pH-dependent [1].
The soil microbial community represents the primary driver of this compound degradation in most environments. Recent investigations into the effects of this compound on soil microorganisms revealed significant changes in functional genera related to nitrogen cycling and increased abundances of bacteria capable of degrading residual herbicides [4]. These findings suggest that microbial adaptation plays an important role in the dissipation process. The studies further indicated that this compound can inhibit nitrification processes while potentially stimulating denitrification under certain conditions, highlighting the importance of assessing non-target effects on soil ecosystem functions during dissipation studies [4].
Environmental conditions, particularly temperature and moisture, exert substantial influence on this compound dissipation patterns. Laboratory studies investigating temperature effects demonstrated that degradation rates increase with rising temperatures, with approximately 10-fold slower degradation observed at 5°C compared to 25°C [3]. This temperature dependence has important implications for the herbicide's persistence across different geographical regions and seasonal applications. Soil moisture content also affects degradation, with research showing enhanced mineralization to CO₂ at higher moisture levels (60% water-filled pore space versus 20%) in some soil types [3].
Agricultural management practices can significantly alter this compound dissipation. Recent research has highlighted that the increasing adoption of cover crop systems, particularly cereal rye, can dramatically influence herbicide fate through interception. Studies reported that 75-84% of soil-applied herbicides can be intercepted by cereal rye residue, substantially reducing the initial amount reaching the soil and potentially altering dissipation kinetics [5]. This interception effect varies with termination strategy (roller-crimped versus standing cereal rye) and biomass quantity, which ranged from 4.06 to 14.2 Mg ha⁻¹ across studies [5]. These findings emphasize the importance of considering contemporary agricultural practices when designing field dissipation studies.
Table 3: Key Environmental Factors Affecting this compound Dissipation in Field Conditions
| Factor | Effect on Dissipation | Mechanism | Reference |
|---|---|---|---|
| Temperature | 10-fold slower degradation at 5°C vs. 25°C | Reduced microbial activity and chemical reaction rates | [3] |
| Soil Moisture | Enhanced mineralization at higher moisture levels | Increased microbial access to herbicide | [3] |
| Soil Texture | Longer persistence in high-clay soils | Stronger sorption and reduced bioavailability | [3] |
| Cover Crop Biomass | 75-84% interception by cereal rye residue | Reduced herbicide reaching soil surface | [5] |
| Soil Microbial Activity | Adaptation of degrading microorganisms | Enzymatic breakdown of herbicide molecule | [4] |
| Soil pH | Altered mobility and bioavailability | Influence on ionization state (pKa 4.81) | [1] |
Rigorous quality assurance protocols are essential throughout the study to ensure data reliability and regulatory acceptance. Each analytical batch should include procedure blanks to confirm the absence of contamination, fortified control matrix samples at multiple concentrations (typically 0.01, 0.05, and 0.1 mg kg⁻¹) to verify continued accuracy and precision, and duplicate samples to assess reproducibility [2]. Recovery rates for fortified samples should fall within the 70-120% range with relative standard deviations ≤20%, consistent with international guidelines for pesticide residue analysis.
Additional quality measures include the use of internal standards (when available) to correct for matrix effects and extraction efficiency variations, instrument calibration verification at regular intervals during analysis sequences, and comprehensive documentation of all deviations from the study protocol with assessment of their potential impact on data quality. For field portions of the study, documentation should include daily weather conditions, application parameters (spray volume, pressure, nozzle type), and any unusual observations that might affect results. All data should be maintained in accordance with Good Laboratory Practice (GLP) standards if intended for regulatory submission.
Field dissipation studies for this compound must be designed to satisfy regulatory requirements across major jurisdictions, including the U.S. Environmental Protection Agency (EPA), European Food Safety Authority (EFSA), and other regional authorities. The study design should align with OECD Guideline 307 for Aerobic and Anaerobic Transformation in Soil, EPA OPPTS 835.6100 Terrestrial Field Dissipation, and other relevant guidelines. Regulatory submissions typically require complete information on test substance characterization, including purity and relevant physicochemical properties, comprehensive site and soil characterization data, and detailed application records.
The final study report should include a comprehensive description of dissipation kinetics with calculated half-lives (DT₅₀ and DT₉₀) for each study site, identification and quantification of major transformation products, assessment of potential for groundwater contamination based on mobility and persistence characteristics, and evaluation of environmental factors influencing dissipation rates. Recent field data has shown that terminal residue levels of this compound are generally low at harvest (≤0.026 mg kg⁻¹ in soil, ≤0.001 mg kg⁻¹ in soybean grain) [2], which should be confirmed through the study findings. The complete data set should support the registration and re-registration processes by providing scientifically sound evidence of the herbicide's environmental behavior under realistic use conditions.
This protocol provides a comprehensive framework for conducting scientifically robust field dissipation studies on this compound. The herbicide typically demonstrates rapid dissipation in field environments, with half-lives ranging from less than one day to approximately five days across diverse geographical locations [2]. The two-compartment model often provides the best fit for its biphasic degradation pattern, characterized by rapid initial decline followed by slower dissipation of the remaining fraction [7]. The major metabolites identified—cloransulam, 5-hydroxythis compound, and 5-hydroxycloransulam—show significantly reduced phytotoxicity compared to the parent compound [7].
Recent research has highlighted several important considerations for future studies, including the impact of cover crop systems on herbicide interception and fate [5], and the effects on soil microbial communities involved in nutrient cycling [4]. These factors should be incorporated into advanced dissipation studies to reflect contemporary agricultural practices and comprehensive environmental risk assessment. By adhering to this protocol, researchers can generate reliable, comparable data on this compound behavior in agricultural environments, supporting the development of sustainable use patterns and science-based regulatory decisions.
Q1: What is cloransulam-methyl and what is its primary mode of action? A: this compound is a typical triazolopyrimidine sulfonanilide herbicide known for its high efficiency at low application rates. It is used primarily in soybean fields for pre-emergence or post-emergence control of broad-leaved weeds like velvetleaf and ragweed [1].
Q2: How can I confirm if a weed population is resistant to this compound? A: Resistance can be suspected when there is a lack of control at the standard recommended dose. Confirmation requires a controlled dose-response experiment comparing the suspect population to a known susceptible (S) population.
The experimental workflow below outlines the key steps for a resistance confirmation bioassay.
Table: Key Herbicide Properties and Application Details [1] [2] [3]
| Property | Details for this compound |
|---|---|
| General Application Rate | 17.5 - 44 g ai ha⁻¹ (Soybean fields) |
| Post-emergence Rate (for Conyza) | 35 - 40 g ai ha⁻¹ |
| Soil Half-Life (DT₅₀) | 13 - 28 days |
| Common Formulations | Often combined with other active ingredients like S-metolachlor and metribuzin [2] |
Q3: What are effective alternative herbicides for managing resistant broadleaf weeds? A: Research indicates that other herbicide sites of action can provide control. A study on Conyza bonariensis (hairy fleabane) found that chlorimuron-ethyl (another ALS inhibitor) provided control, but using herbicides with different modes of action is critical for resistance management [3]. For other broadleaf weeds in different crops, herbicides like clopyralid and bromoxynil have shown relative safety and efficacy, though varietal responses must be considered [4].
Q4: What integrated strategies are recommended beyond herbicide rotation? A: Relying solely on chemical control can lead to further resistance. An integrated approach is essential.
Protocol 1: Soil Microbial Community Impact Assessment This protocol is for researchers studying the non-target effects of this compound on soil health.
Protocol 2: Field Efficacy Trial for Alternative Herbicides This protocol guides the evaluation of alternative herbicides for controlling resistant weed populations.
The most sustainable approach to managing this compound resistance is diversification. This involves combining chemical and non-chemical methods to reduce selection pressure and keep weed populations low.
The primary mechanism identified is Target-Site Resistance (TSR) due to a specific point mutation in the gene encoding the acetolactate synthase (ALS) enzyme [1] [2].
| Aspect | Specification |
|---|---|
| Target Enzyme | Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) [3] |
| Herbicide Group | ALS inhibitors (HRAC Group 2 / WSSA Group 2) [3] |
| Resistance Mechanism | Target-Site Resistance (TSR) via an amino acid substitution [1] [2] |
| Specific Mutation | Tryptophan (W) to Leucine (L) substitution at position 574 of the ALS enzyme [1] [2] |
| Resistance Level (R/S Ratio*) | >5,000-fold for cloransulam-methyl [1] [2] |
| Cross-Resistance Profile | 4,100-fold for chlorimuron; 110-fold for imazaquin [1] [2] |
\R/S Ratio: The ratio of the herbicide dose required to inhibit the enzyme from the resistant (R) population compared to the dose for a sensitive (S) population.*
For scientists needing to confirm this resistance in their own samples, the following workflow outlines the key experimental approaches, as cited in the literature.
The workflow above synthesizes the methodologies used across multiple studies [1] [4] [2]. Here are the technical details for each step:
Greenhouse Dose-Response: This bioassay provides the initial phenotypic confirmation. Seeds from suspected resistant (R) and known susceptible (S) populations are grown and treated with increasing rates of this compound. Researchers then assess plant survival and measure shoot dry biomass at 21 days after treatment (DAT) to calculate the Resistance Index (RI) [5] [6]. This step is crucial for quantifying the level of resistance in the whole plant.
In vitro ALS Enzyme Activity Assay: This test isolates the ALS enzyme from plant tissue to determine if resistance is target-site based. The enzyme's activity is measured in the presence of different concentrations of this compound. A significantly higher herbicide concentration required to inhibit the enzyme activity from the R population (as shown by the high R/S ratio) provides direct biochemical evidence of an altered target site [1] [2].
DNA Sequencing of the ALS Gene: This method identifies the exact genetic change causing the resistance. Specific fragments of the ALS gene are amplified and sequenced from resistant and sensitive plants. Researchers then align the DNA sequences to identify polymorphisms. The identification of a single nucleotide change leading to the TGG (Tryptophan) to TTG (Leucine) codon change at position 574 provides the molecular-genetic confirmation of the resistance mechanism [1] [4] [2]. Studies note significant variability in ALS alleles, so sequencing multiple plants is recommended [1].
The following table summarizes key quantitative data on how different factors affect the degradation of this compound in soil. The primary metric is the DT₅₀ (Half-life), which is the time required for 50% of the initial substance to degrade.
| Factor & Conditions | DT₅₀ (Half-life) | Notes & Experimental Conditions |
|---|---|---|
| Multiple Soils (Lab) | 9 to 28 days [1] | Range observed across 16 different soils fortified with 189 ng/g and incubated at 25°C [1]. |
| Cecil Loamy Sand | 9 days [1] | Incubated at 25°C; fit to a nonlinear two-compartment model [1]. |
| Hanford Loam | 13 days [1] | Incubated at 25°C; fit to a nonlinear two-compartment model [1]. |
| Temperature: 5°C | ~10x slower [1] | Degradation rate decreased significantly at low temperature [1]. |
| Temperature: 25°C | Optimal microbial degradation [2] | Microbial degradation appears to be optimal at this temperature [2]. |
| Soil Moisture | Minor effect [2] | Most fate processes were unaffected between 20-60% water-filled pore space [2]. |
For researchers designing experiments, here are the methodologies and critical findings from the core studies.
This protocol is used to determine the degradation rate and identify metabolites of a pesticide in soil [1].
The experimental workflow for this study can be summarized as follows:
This study specifically investigated the impact of environmental variables [2].
Does cover cropping affect the persistence of this compound? A recent study (2020-2023) found that while cover crops (cereal rye and crimson clover) occasionally increased soil microbial enzyme activities, they did not significantly accelerate the degradation of this compound or other residual herbicides. The primary effect of a thick cereal rye cover crop was the initial interception of the herbicide by its biomass, reducing the initial concentration reaching the soil. However, this did not impact the herbicide's efficacy early in the growing season [3].
What are the major degradation pathways for this compound in soil? The primary pathways are:
Frequently Asked Questions
| Question | Brief Answer | Key Parameters to Check |
|---|
| Why is my application of cloransulam-methyl showing poor weed control? | This is often due to incorrect application timing, inadequate spray coverage, or environmental stress on the weeds. | - Weed size and growth stage
For researchers aiming to systematically test and optimize application protocols, the following experimental workflow is recommended. This methodology can be adapted to investigate specific variables like adjuvant type, application timing, or dosage.
Creating a diagram of the mode of action helps in understanding the biological point of intervention and can guide troubleshooting of resistance issues.
The degradation rate of this compound in soil is influenced by several environmental and soil conditions. The table below summarizes the core findings from research:
| Factor | Effect on Degradation | Key Findings & Quantitative Data |
|---|
| Temperature | Significant impact; higher temperature increases degradation rate [1]. | - Dissipation of parent compound and formation of bound residues increased with temperature [1].
To investigate the degradation of this compound under controlled conditions, you can adapt the following methodologies from published research.
This protocol is designed to measure various degradation fate processes under controlled temperature and moisture conditions.
1. Soil Preparation:
2. Experimental Treatments:
3. Herbicide Application and Incubation:
[Pheny-UL-14C] or [Pyrimidine-7,9-14C] for precise tracking) to the soil and mix thoroughly [1].4. Sampling and Analysis: At designated time intervals, sacrificial samples are analyzed for:
^14CO₂ released from the radiolabeled herbicide [1].The workflow for this experimental protocol can be visualized as follows:
This methodology focuses on non-biological degradation processes.
1. Aqueous Hydrolysis:
DT50). At pH 7, the DT50 is about 231 days, but it rapidly decreases to ~3 days at pH 9 [2].2. Aqueous Photolysis:
CO₂ [1] [3].
| Factor | Effect on Cloransulam-Methyl | Key Findings & Notes |
|---|---|---|
| Temperature | Increased dissipation and bound residue formation with higher temperatures. [1] | Microbial degradation appears optimal at 25°C; chemical incorporation into soil organic matter also increases with temperature. [1] |
| Soil Moisture | Minimal effect on most fate processes; influences complete decomposition to CO₂. [1] | Higher moisture can stimulate mineralization to carbon dioxide, but the effect depends on soil type. [1] |
| Soil Type | Varies with soil properties like clay and organic carbon content. [1] | Persistence is greater in a silty clay loam (Drummer) compared to a silt loam (Cisne), likely due to reduced availability for degradation. [1] |
| Cover Crop Residue | High interception of applied herbicide, reducing initial soil concentration. [2] [3] | Cereal rye residue can intercept 75-84% of applied soil-residual herbicides, which may reduce the bioavailable amount in the soil. [2] |
| Microbial Activity | Primary driver of degradation; cover crops do not consistently enhance this process for this compound. [3] | While cover crops can increase general microbial activity, one study found this did not accelerate the degradation of this compound. [3] |
The following insights from existing research can guide the design of your experiments.
The workflow for this microbial approach can be visualized as follows:
Why hasn't using a cover crop to boost soil microbes increased this compound degradation? Research indicates that while cover crops like cereal rye can increase general soil microbial activity, this does not necessarily translate to faster degradation of this compound. The effect of microbial activity on herbicide fate is specific to the compound and the microbial community present. [3]
A large portion of my applied herbicide seems unavailable. What could be happening? If you are conducting research in a high-residue system, a significant amount (up to 75-84%) of the applied this compound may be intercepted by cover crop residue on the soil surface, preventing it from reaching the soil where most degradation occurs. [2] This interception is a key factor to account for in your experimental calculations.
What is a potential advanced strategy for enhancing degradation? Consider bioaugmentation with a defined Synthetic Microbial Community (SynCom). This approach uses a consortium of complementary microbes that work together to efficiently degrade herbicides. Studies have shown that a properly constructed SynCom can not only degrade multiple herbicides but also establish itself in the soil and enhance the overall soil microbial carbon metabolism. [4]
The core methodologies for analyzing this compound residues, particularly in soybeans and soil, are summarized in the table below. These protocols form the basis from which interference issues often arise.
| Method Aspect | Reported Protocols & Data |
|---|---|
| General Principle | Determination of this compound residues in soybean (grain, plant, straw) and soil matrices [1]. |
| Sample Preparation | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method [1]. Alternative method using acetonitrile extraction, sodium chloride leaching, and purification via a solid-phase extraction (SPE) column [2]. | | Instrumental Analysis | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) [1]. | | Key Performance Metrics | Average Recovery: 80 - 105% in soybean and soil matrices [1]. Limit of Detection (LOD): 0.001 mg/kg for soybean grain, plant, and soil; 0.005 mg/kg for soybean straw [1]. |
While not explicitly listed in the search results for this compound, interference in residue analysis commonly stems from co-extracted compounds. The following FAQs address potential issues based on the established methods.
Interference can originate from the sample matrix itself and other agrochemicals.
The choice of cleanup method is critical for removing interfering substances.
Low or high recovery rates often point to issues in the extraction or cleanup process.
The following diagram outlines a general workflow for analyzing this compound residues, integrating the methods found in the search results. This workflow highlights points where interference commonly occurs and where the troubleshooting steps above can be applied.
The following table outlines two established methods for quantifying cloransulam-methyl residues in various matrices.
| Method Principle | Sample Preparation | Key Parameters | Performance | Applicable Matrices |
|---|---|---|---|---|
| SPE-CE-UV [1] | Off-line Solid-Phase Extraction (SPE) with C18 cartridges | On-line sample stacking (SWMR); UV detection at 205 nm | LOD: 2-8 ng/L; Recovery: 85-108% [1] | Mineral and stagnant water [1] |
| QuEChERS-LC-MS/MS [2] | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | LOD: 0.001 mg/kg (grain, plant, soil); Recovery: 80-105% [2] | Soybean plants, grain, straw, and soil [2] |
Since direct guidelines are unavailable, you can establish stability for your specific samples using these approaches:
FAQ: How does soil pH influence the degradation rate of cloransulam-methyl?
The degradation of this compound in the environment is highly dependent on pH, primarily through two processes: chemical hydrolysis and aerobic soil microbial degradation. The herbicide is stable under acidic conditions but degrades rapidly as the environment becomes more basic [1].
The table below summarizes the half-lives (DT₅₀) of this compound under different pH conditions in water and soil:
| Environment / Condition | Half-life (DT₅₀) | Notes |
|---|---|---|
| Aqueous Hydrolysis (at 25°C) [1] | ||
| pH 5 | >365 days | Stable |
| pH 7 | 231 days | Slow hydrolysis |
| pH 9 | 3 days | Rapid hydrolysis |
| Aqueous Photolysis (at pH 7) [1] | 22 minutes | Very rapid degradation in water when exposed to light |
| Aerobic Soil (Lab conditions) [2] [3] | 11 - 28 days | Degradation by soil microbes; rate also depends on soil temperature, moisture, and organic matter. |
This pH-dependent degradation occurs because this compound is a weak acid (pKa = 4.81) [1] [2]. In low-pH (acidic) soils, the molecule is predominantly in a neutral form, which can be more strongly adsorbed to soil components. In higher-pH (alkaline) soils, it is in an anionic form, which is more mobile in soil water and accessible for hydrolysis [1] [4].
This relationship can be visualized in the following pathway:
FAQ: What are the standard experimental protocols for studying its degradation in soil?
Here is a generalized methodology based on established laboratory procedures [3] [5].
1. Soil Preparation
2. Herbicide Treatment & Incubation
3. Sample Analysis
4. Data Calculation Plot the remaining concentration over time. The degradation rate constant (k) is determined by fitting data to a first-order kinetics model (Ct = C0e-kt). The DT₅₀ (half-life) is then calculated as DT₅₀ = ln(2)/k [5].
FAQ: Besides pH, what other soil properties affect the degradation and behavior of this compound?
While pH is the dominant factor, other soil properties play a significant role in its environmental fate.
| Property | Effect on this compound | Mechanism & Notes |
|---|---|---|
| Organic Matter (OM) | Increases adsorption, can reduce bioavailability for degradation [3]. | OM has a high sorption capacity. Stronger sorption can protect the herbicide from microbial and chemical attack. |
| Microbial Biomass | Directly drives biodegradation [6] [3]. | Higher microbial activity leads to faster breakdown. Degradation is slower in subsoils with lower microbial biomass [7]. |
| Soil Moisture | Influences microbial activity and herbicide accessibility [3]. | Optimal moisture (e.g., 40% WFPS) promotes microbial degradation. Very high or low moisture can slow the process. |
| Temperature | Significantly increases degradation rate [3]. | Higher temperatures accelerate both microbial metabolism and chemical hydrolysis. A study showed dissipation and bound residue formation increased with temperature from 5°C to 50°C [3]. |
| Clay Content | Can increase adsorption [8]. | Clay minerals provide surfaces for sorption, similar to organic matter, potentially reducing immediate bioavailability. |
Recent research indicates that this compound can affect the soil microbiome. One study found it altered the community structure of soil bacteria and suppressed the activity of key enzymes (urease and β-glucosidase) involved in the nitrogen and carbon cycles [6].
FAQ: I am encountering issues with the persistence of this compound in my field trials. What could be the cause?
| Scenario | Possible Explanation | Recommended Action |
|---|---|---|
| Unexpectedly Long Residual Activity damaging rotational crops. | The field soil is likely alkaline (high pH), significantly slowing the hydrolysis rate [1] [5]. | Re-test your soil pH. For future seasons, consider herbicide alternatives with shorter residual times in alkaline soils, or adjust crop rotation schedules to allow a longer interval. |
| Rapid Loss of Herbicide Efficacy (short control duration). | The soil is acidic, or has high microbial activity, leading to faster-than-expected degradation [1] [3]. | Confirm soil pH and organic matter content. A switch to a herbicide more stable in acidic conditions might be necessary. |
| High Variability in Degradation Rates between different field sites. | Differences in key soil properties like pH, organic matter, and texture are causing the variability [3]. | Conduct a full soil analysis (pH, OM%, texture) for each test site. This will help you model and predict the herbicide's behavior more accurately in different locations. |
| Feature | Cloransulam-methyl | Acifluorfen |
|---|---|---|
| Chemical Class | Sulfonanilide; Triazolopyrimidine [1] | Diphenyl Ether [2] |
| Mode of Action (HRAC Group) | Inhibition of Acetolactate Synthase (ALS), Group B [1] | Inhibition of Protoporphyrinogen Oxidase (PPO), Group E [3] |
| Action Type | Systemic [2] | Contact [2] |
| Primary Use | Post-emergence control of broadleaf weeds in soybeans [1] | Post-emergence control of broadleaf weeds, safe for soybeans [2] |
| Key Strength | Higher safety coefficient, low toxicity to crops [2] | Rapid action [2] |
| Key Weakness | Slower action speed [2] | Not root-absorbed, easily decomposed in soil, not suitable for long-term control [2] |
A recent Chinese patent (CN118985627A) specifically claims a herbicide composition that combines this compound and acifluorfen in a weight ratio ranging from 80:1 to 1:80 [2]. This combination is designed to create a synergistic effect that overcomes the individual weaknesses of each compound.
According to the patent, the composition offers several efficacy advantages:
Independent research provides context on how weeds respond to these herbicides, which is crucial for understanding long-term efficacy. The studies below investigated non-target-site resistance (NTSR) mechanisms, where weeds break down the herbicide before it can act.
For professionals designing experiments, the methodology from recent resistance studies offers a robust model [3] [4]. The general workflow for a whole-plant dose-response bioassay, a standard method for evaluating herbicide efficacy and resistance, can be summarized as follows:
For your comparison guide, focusing on their mechanistic differences and the promising data on their synergistic combination would be highly valuable. Research into inhibiting the cytochrome P450 and GST enzymes could also be a forward-looking section on overcoming resistance.
The following table consolidates half-life data from various studies, illustrating how degradation rates differ between kinetic models and depend on environmental conditions.
| Study Context | Soil Type | Kinetic Model | Reported Half-Life (DT₅₀) | Key Study Conditions |
|---|---|---|---|---|
| Field Dissipation [1] | Not Specified (China) | Two-Compartment | 0.44 - 5.53 days | Field conditions at three geospatial locations in 2012/2013 |
| Field Dissipation [1] | Not Specified (China) | First-Order | Similar range to two-compartment | Field conditions at three geospatial locations in 2012/2013 |
| Aerobic Metabolism [2] | Cecil Loamy Sand | Two-Compartment | 9 days | Lab, 25°C, 100 kPa moisture |
| Aerobic Metabolism [2] | Cecil Loamy Sand | First-Order (Initial Rate) | 16 days | Lab, 25°C, 100 kPa moisture |
| Aerobic Metabolism [2] | Hanford Loam | Two-Compartment | 13 days | Lab, 25°C, 100 kPa moisture |
| Aerobic Metabolism [2] | Hanford Loam | First-Order (Initial Rate) | 21 days | Lab, 25°C, 100 kPa moisture |
| Lab & Regulatory Data [3] | Various | First-Order | 14 - 22 days (Lab), 6.6 days (Field) | Aerobic lab conditions & field (Wisconsin) |
To ensure your comparisons are based on robust methodologies, here are the experimental details from the key studies cited above.
This study provided the data showing very rapid degradation under field conditions [1].
This laboratory study offers a direct comparison of the two models under controlled conditions and investigates degradation products [2].
The following diagram illustrates the core workflow of this laboratory study.
The table below summarizes quantitative data on crop injury and weed control efficacy from key experiments.
| Herbicide Treatment | Application Timing | Soybean Injury (7 DAT) | Key Weeds Controlled | Control Efficacy | Reference |
|---|---|---|---|---|---|
| Cloransulam-methyl (alone) | Postemergence (POST) | 2-3% | Entireleaf Morningglory, Ivyleaf Morningglory | ≥95% | [1] |
| Common Lambsquarters | ≥81% | [1] | |||
| Prickly Sida | 14-73% | [1] | |||
| This compound + Diphenyl Ether (e.g., Acifluorfen) | Postemergence (POST) | 11-46% | Prickly Sida | Increased vs. either herbicide alone | [1] |
| This compound (soil-applied) | Preemergence (PRE) | Generally "Very Low" potential | - | - | [2] |
The data in the table above was generated through standardized field research protocols. Understanding these methodologies is crucial for interpreting results and designing future studies.
The crop safety of any herbicide is influenced by its biochemical mechanism and environmental interactions.
The diagram above shows how multiple factors determine final crop injury expression. This compound's selectivity in soybeans stems from the crop's ability to rapidly metabolize the herbicide into non-phytotoxic forms [2]. This process is highly influenced by external conditions; cool, wet soils slow germination and plant metabolism, increasing the duration of exposure and reducing the plant's ability to detoxify the herbicide, thereby elevating injury risk [4] [2]. Furthermore, soybean cultivar sensitivity can vary significantly, with some genotypes showing heightened susceptibility to specific active ingredients [2].
The table below summarizes the core findings from a study that directly investigated the bioaccumulation and residue levels of this compound in a mammalian system.
| Aspect | Experimental Findings |
|---|---|
| Study Organism | Lactating goats [1]. |
| Exposure | Oral dose for 5 consecutive days at approximately 10 mg/kg (dietary equivalent), roughly 2225 times the maximum expected dietary exposure for dairy animals [1]. |
| Elimination | 99.9% of the recovered radioactive dose was excreted via urine and feces, indicating rapid elimination from the body [1]. |
| Tissue Residues | Highest residues found in kidneys: 0.122 - 0.128 mg equiv./kg (for different radiolabels). Liver contained <0.003 mg/kg. Only one metabolite (cloransulam) was identified in the liver at low levels (0.005 mg/kg) [1]. |
| Bioaccumulation Conclusion | The data indicates a very low bioaccumulation potential in ruminants. For animals exposed to anticipated dietary levels, total residues of parent compound and metabolites would not be expected to exceed 50 ng/kg (0.00005 mg/kg) in kidney and liver [1]. |
While not direct measures of bioaccumulation, studies on soil ecosystems provide context for the environmental behavior of this compound. The following table outlines its effects on earthworms and soil microorganisms.
| Indicator | Experimental Findings |
|---|---|
| Earthworm Toxicity | Induced oxidative stress in earthworms (Eisenia fetida), leading to increased levels of reactive oxygen species (ROS), activation of antioxidant enzymes (SOD, CAT), and cellular damage (MDA, 8-OHdG) [2]. Co-exposure with Titanium Dioxide Nanoparticles (TiO₂NPs) enhanced this toxicity [2]. |
| Soil Microbes | Affected the community structure of soil microorganisms. Altered the abundance of functional genera related to the nitrogen cycle and increased populations of bacteria capable of degrading pesticides [3]. It was found to inhibit the nitrification process in soil [3]. |
| Persistence (Half-life) | Reported field half-life in soil ranges from 13 to 28 days [2] [3]. Despite this, residues have been reported to cause harm to sensitive succeeding crops even a year after application [2]. |
To assess the bioaccumulation potential and ecological impact of this compound, researchers employ specific and rigorous experimental models.
The following diagram illustrates the logical relationship between the different experimental approaches used to assess the environmental impact and bioaccumulation potential of this compound, connecting exposure pathways to measured effects.
The evidence strongly indicates that This compound has a very low potential for bioaccumulation in mammals, as demonstrated by its rapid elimination and minimal tissue retention in goats [1]. Its primary environmental concern appears to be its potential to induce oxidative stress in soil organisms like earthworms and to disrupt nitrogen-cycle microorganisms in the soil [2] [3].
The following table summarizes the specified waiting periods between an application of cloransulam-methyl and the planting of certain rotational crops [1]:
| Crop | Restriction / Planting Interval |
|---|---|
| Maize / Corn | 9 months |
| Winter Wheat | 4 months |
These restrictions are in place to prevent potential herbicide carryover from damaging subsequent crops. The product label is the final authority, and you must confirm these intervals for your specific location and formulation.
The rotational crop restrictions are based on the environmental fate and persistence of this compound in the soil. Key regulatory studies investigate how the herbicide breaks down to determine safe replanting intervals [2] [1].
14C-labeled this compound and incubated in the dark at a constant temperature (e.g., 25°C) and moisture potential. The study monitors the disappearance of the parent compound and the formation of metabolites over time (e.g., up to 357 days) by measuring the remaining extractable 14C and the evolution of 14CO2 (mineralization).The following diagram illustrates the workflow from the foundational experimental data to the final crop restriction guidelines.
The table below outlines the fundamental properties of this compound.
| Property | Description |
|---|---|
| Chemical Class | Sulfonanilide herbicide; Triazolopyrimidine herbicide [1] |
| Mode of Action (HRAC/WSSA Group) | Group 2 (B); Inhibits acetolactate synthase (ALS) [2] [1] [3] |
| Application Type | Pre-emergence (PRE) and Post-emergence (POST) [3] [4] |
| Typical Use Rate (Soybeans) | Pre-emergence: 35-44 g ai/ha [3] Post-emergence: 17.5-44 g ai/ha [2] [5] [3] | | Soil Half-Life (DT₅₀) | Lab: 11-28 days [6] [1] [3] Field: 10-70 days (varies with conditions) [6] [1] [3] |
The following table summarizes the efficacy of this compound against specific broadleaf weed species, based on field experiments.
| Weed Species | Common Name | Efficacy & Notes | Key Supporting Experimental Data |
|---|---|---|---|
| Acanthospermum hispidum | Bristly Starbur | Efficient control [5] | Trial Design: Randomized complete block, 4 reps. Treatment: POST application at 20, 30, 40 g/ha. Result: Effective control across all doses [5]. |
| Blainvillea latifolia | - | Efficient control [5] | Same trial as above showed efficient control [5]. |
| Nicandra physaloides | Apple-of-Peru | Efficient control only in tank mixture [5] | Same trial showed efficient control when this compound (30 g/ha) was tank-mixed with lactofen (96 g/ha) [5]. |
| Sida spinosa | Prickly Sida | Controlled at recommended and reduced rates [4] | Trial Design: Multi-year field experiments (1999-2001). Treatment: PRE application. Result: Effective control even at reduced rates (below 36 g ai/ha) [4]. |
| Abutilon theophrasti | Velvetleaf | Controlled at recommended and reduced rates [4] | Same multi-year field experiments showed controlled growth with PRE application [4]. |
| Ipomoea spp. | Morningglory species | Controlled at recommended and reduced rates [4] | Same multi-year field experiments showed controlled growth with PRE application [4]. |
| Amaranthus palmeri | Palmer Amaranth | Suppression of growth only [4] | Same multi-year field experiments showed that PRE application only suppressed growth, and late-season control declined [4]. |
| Sesbania herbacea | Hemp Sesbania | Suppression of growth only [4] | Same multi-year field experiments showed that PRE application only suppressed growth [4]. |
For researchers looking to replicate or build upon these studies, here are the methodologies from key experiments.
Soil Metabolism Study (Aerobic Degradation) [6]: This study investigated the dissipation rate and formation of degradation products in soil.
Field Efficacy and Crop Selectivity [4]: This research evaluated the preemergence activity of this compound in glyphosate-resistant soybean systems.
Impact on Soil Microorganisms [2]: A 2021 study assessed the toxic effects on soil microbial communities.
S-metolachlor and metribuzin for pre-emergence use in soybeans [7].The diagram below summarizes the experimental protocol used to evaluate the impact of this compound on soil microorganisms, based on the cited research [2].
The following table summarizes the quantitative data on soil sorption from the identified study [1] [2]:
| Property | Value Range | Experimental Conditions |
|---|---|---|
| Apparent Kd (Soil Sorption) | 0.19 to 4.89 L kg⁻¹ (across 16 different soils) | Soils were fortified with 189 ng g⁻¹ of [¹⁴C]this compound and incubated for up to 55 days. |
| Kd Trend | Apparent Kd increased with time. | A two-step extraction procedure was used. |
| Comparative Sorption | Metabolites tended to exhibit lower Kd values than the parent this compound. | - |
The key data on this compound's soil binding capacity was derived from a comprehensive aerobic soil metabolism study. Here is a detailed breakdown of the experimental protocol [1] [2]:
The following diagram illustrates the experimental workflow used to determine the Kd values:
The data indicates that this compound has a low to moderate soil binding capacity. Kd values below 5 L kg⁻¹ generally suggest that the herbicide has potential for mobility in the soil environment. This is consistent with the study's observation that a significant portion of the applied herbicide was mineralized to CO₂ or transformed into metabolites that were less bound to the soil.
The finding that Kd values increased over time is crucial, as it implies that the herbicide becomes less mobile and less bioavailable as it persists in the soil. Furthermore, the identification of bound residues accounting for up to 76% of the applied material in one soil type highlights that a large fraction of the herbicide becomes incorporated into the soil matrix, which can limit its immediate environmental impact but raises questions about long-term persistence [1] [2].
The same study provided important context on the degradation kinetics of this compound, which is closely related to its environmental fate [1] [2]:
Irritant;Environmental Hazard